2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid
Overview
Description
“2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid” is a chemical compound with the CAS Number: 1306603-69-9 . It has a molecular weight of 270.31 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is [(5-acetyl-2-methoxybenzyl)sulfinyl]acetic acid . The InChI code is 1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.31 . It is a powder at room temperature .Scientific Research Applications
Comprehensive Analysis of “2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid” Applications
Synthesis of Benzofuran Derivatives: The compound has been utilized in the synthesis of previously unknown benzofuran derivatives. A one-step approach includes a multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid . This process is significant for the preparation of synthetic derivatives that may exhibit various biological activities.
Biological Activity Spectrum: Derivatives of acetovanillone, which is structurally related to the compound , have shown a wide spectrum of biological activity. This includes potential applications in influencing the immune system through the inhibition of NADPH oxidase .
Anti-Arthritic Applications: Acetovanillone derivatives have been used as anti-arthritic agents. Given the structural similarity, 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid could be explored for its efficacy in treating arthritic conditions .
Anti-Asthmatic Agent: The compound’s derivatives have also been employed as anti-asthmatic agents. Research into the specific applications of 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid in this field could lead to new treatments for asthma .
Treatment of Bowel Diseases: There is potential for the compound to be used in the treatment of bowel diseases. Its derivatives have shown significant activity in this area, suggesting a promising avenue for further research .
Atherosclerosis Treatment: The structural analogs of the compound have been implicated in the treatment of atherosclerosis. This points to a possible role for 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid in cardiovascular therapies .
Amyotrophic Lateral Sclerosis (ALS) Activity: Significant activity against amyotrophic lateral sclerosis (ALS) has been observed with related compounds. This suggests that 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid could be a candidate for developing ALS treatments .
Organic Synthesis and Medicinal Chemistry: The compound’s utility in organic synthesis is notable, particularly in the context of medicinal chemistry. Its role in the synthesis of complex organic molecules could be vital for the development of new pharmaceuticals .
properties
IUPAC Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfinyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHNGCDQLJERJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CS(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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